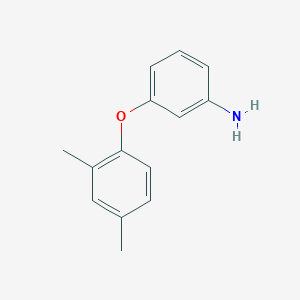
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane is an organic compound that belongs to the class of cyclobutanes Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain inherent in their structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane can be achieved through various organic synthesis techniques. One common method involves the alkylation of cyclobutane with chloromethyl and 3-methylbutyl groups. This can be done using reagents such as chloromethyl methyl ether and 3-methylbutyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium hydroxide, or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols, aldehydes, or ketones.
Reduction: Formation of alkanes or cyclobutanes without the chlorine atom.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the chloromethyl group, which can act as a leaving group in substitution reactions. The 3-methylbutyl group can provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the 3-methylbutyl group, leading to different reactivity and applications.
1-(Bromomethyl)-1-(3-methylbutyl)cyclobutane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and chemical behavior.
1-(Chloromethyl)-1-(2-methylpropyl)cyclobutane: Similar but with a different alkyl group, leading to variations in steric effects and reactivity.
Uniqueness
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane is unique due to the combination of the chloromethyl and 3-methylbutyl groups attached to the cyclobutane ring
属性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC 名称 |
1-(chloromethyl)-1-(3-methylbutyl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-9(2)4-7-10(8-11)5-3-6-10/h9H,3-8H2,1-2H3 |
InChI 键 |
JUSLQFHWDJXGCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1(CCC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


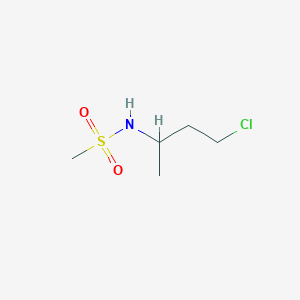
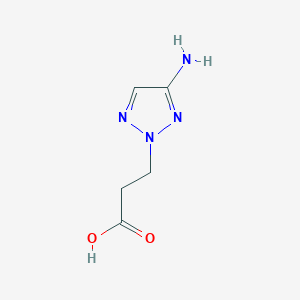
![3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide](/img/structure/B13174089.png)
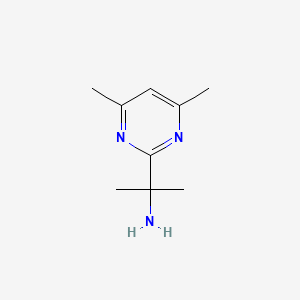
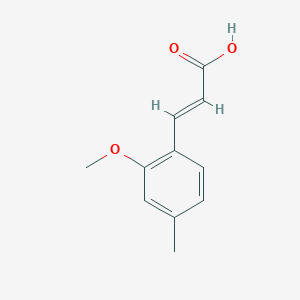

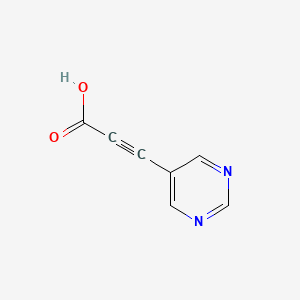
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)
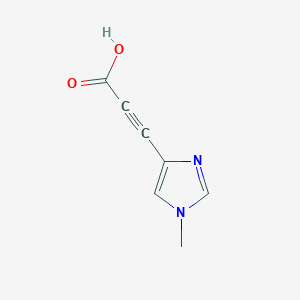
![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)
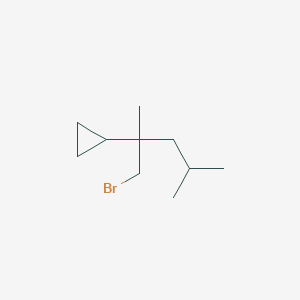

![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
